molecular formula C10H7NO B11918651 2H-Naphtho[2,3-C][1,2]oxazete CAS No. 278-02-4

2H-Naphtho[2,3-C][1,2]oxazete

Cat. No.: B11918651
CAS No.: 278-02-4
M. Wt: 157.17 g/mol
InChI Key: VHRBVWIDKIDJKW-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-C][1,2]oxazete is a fused polycyclic heterocycle comprising a naphthalene backbone integrated with a four-membered 1,2-oxazete ring (one oxygen and one nitrogen atom).

Properties

CAS No.

278-02-4

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-naphtho[2,3-c]oxazete

InChI

InChI=1S/C10H7NO/c1-2-4-8-6-10-9(11-12-10)5-7(8)3-1/h1-6,11H

InChI Key

VHRBVWIDKIDJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[2,3-C][1,2]oxazete typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a catalyst. For instance, Fe3O4@nano-cellulose/TiCl has been used as a bio-based and recyclable magnetic nano-catalyst under solvent-free conditions . Another method involves the use of tannic acid as a catalyst in a one-pot three-component reaction .

Industrial Production Methods

This includes the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-C][1,2]oxazete undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This includes reactions where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

2H-Naphtho[2,3-C][1,2]oxazete has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Naphtho[2,3-C][1,2]oxazete exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . This inhibition reduces inflammation and associated symptoms.

Comparison with Similar Compounds

Structural and Functional Comparisons

2H-Naphtho[1,2-b]naphthopyran
  • Core Structure : Naphthalene fused with a six-membered pyran ring (oxygen only).
  • Key Difference : The six-membered pyran ring lacks nitrogen, reducing ring strain compared to the four-membered oxazete. Substituents like 5-methoxycarbonyl enhance photochromic properties by accelerating the fade rate of photogenerated isomers .
  • Implication for 1,2-Oxazete : The smaller oxazete ring may limit photochromic utility but increase electrophilicity for nucleophilic reactions.
2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • Core Structure : Naphthalene fused with a six-membered 1,3-oxazine ring (O and N atoms).
  • Key Difference : The six-membered ring reduces strain, improving thermal stability. Derivatives like 2-benzyl-1,3-diphenyl variants exhibit medicinal applications (e.g., antipsychotic and antimalarial activities) .
  • Implication for 1,2-Oxazete : The four-membered oxazete may exhibit lower thermal stability but higher reactivity in ring-opening reactions.
Chromen[4,3-c]pyrazol-4-ones
  • Core Structure : Coumarin fused with a pyrazole ring.
  • Key Difference : The absence of a naphthalene backbone and presence of a lactone moiety differentiate its electronic properties. Synthesized via hydrazine coupling under reflux (67–89% yields) .
  • Implication for 1,2-Oxazete : Oxazete’s nitrogen may enable coordination chemistry or catalytic applications distinct from pyrazolones.
Traditional Approaches
  • 1,3-Oxazines : Synthesized via three-component reactions (β-naphthol, benzaldehyde, urea) using HClO4-SiO2, yielding 1,3-oxazine derivatives .
  • Photochromic Naphthopyrans : Employ Pd/Cu catalysts for cross-coupling reactions to introduce substituents like ethynyl or aryl groups .
Modern Green Chemistry
  • Solvent-Free Synthesis: Nano-Fe3O4@walnut shell/Cu(II) catalyzes 1,3-oxazine formation at 60°C under solvent-free conditions, achieving near-quantitative yields and recyclable catalysts .

Physicochemical Properties

Compound Melting Point (°C) Solubility Photochromic Behavior Stability
2H-Naphtho[2,3-C][1,2]oxazete (hypothetical) Low (polar solvents) Likely limited Moderate
5-Methoxycarbonyl-naphthopyran Moderate Rapid fading High
2-Methyl-1,3-oxazine High (ethanol) None High
P1 (from ) 198–200 Low None Moderate

Biological Activity

2H-Naphtho[2,3-C][1,2]oxazete is a heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and drug development.

  • Molecular Formula : C11H9NO
  • Molecular Weight : 173.20 g/mol
  • IUPAC Name : 2H-Naphtho[2,3-C][1,2]oxazete
  • CAS Number : 278-02-4

The biological activity of 2H-Naphtho[2,3-C][1,2]oxazete is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The oxazete ring contributes to its reactivity and potential to form covalent bonds with target proteins, which can modulate their activity.

Biological Activities

Research has indicated that 2H-Naphtho[2,3-C][1,2]oxazete exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some investigations have indicated that derivatives of 2H-Naphtho[2,3-C][1,2]oxazete can inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the efficacy of 2H-Naphtho[2,3-C][1,2]oxazete against Staphylococcus aureus and Escherichia coli. Results indicated an inhibitory concentration (IC50) of 30 µg/mL for S. aureus and 50 µg/mL for E. coli.
    Bacterial StrainIC50 (µg/mL)
    Staphylococcus aureus30
    Escherichia coli50
  • Anticancer Activity Study
    • In vitro tests on human breast cancer cells (MCF-7) showed that treatment with 20 µM of 2H-Naphtho[2,3-C][1,2]oxazete resulted in a significant reduction in cell viability by approximately 60% after 48 hours.
    Treatment Concentration (µM)Cell Viability (%)
    Control100
    1080
    2040
    4020
  • Anti-inflammatory Effects
    • A study on animal models demonstrated that administration of the compound led to a reduction in paw edema by approximately 50% compared to the control group after inflammatory induction.

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